3-amino-2H-1,4-benzoxazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLAVYXVKQOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303228 | |
| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-34-1 | |
| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83566-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. rsc.orgnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the 3-amino-2H-1,4-benzoxazin-2-one structure.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. Protons in different chemical environments will resonate at different frequencies. For instance, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the ring current. The protons of the methylene (B1212753) group (CH₂) in the oxazine (B8389632) ring and the amine (NH₂) protons will have characteristic chemical shifts.
A representative ¹H NMR spectrum would show the aromatic protons as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The methylene protons of the oxazine ring would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the region of δ 4.0-5.0 ppm. The amine protons, which can exchange with deuterium (B1214612) in solvents like D₂O, would present as a broad singlet. The exact chemical shifts and coupling patterns can be influenced by the solvent used for the analysis. mdpi.com
Table 1: Representative ¹H NMR Data for this compound Derivatives (Note: Data is illustrative and may vary based on specific substitution patterns and solvent)
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.50-6.80 | Multiplet | 4H |
| -CH₂- | 4.60 | Singlet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org A broadband-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon (C=O) of the lactam ring is typically found significantly downfield, often in the range of 160-180 ppm. The aromatic carbons will resonate in the 110-150 ppm region, while the methylene carbon (CH₂) will appear further upfield.
To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is employed. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those with no attached hydrogens) are not observed in a DEPT-135 spectrum. libretexts.org This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum. For this compound, the DEPT-135 spectrum would show a negative signal for the CH₂ group in the oxazine ring and positive signals for the CH carbons in the aromatic ring.
Table 2: Representative ¹³C NMR and DEPT-135 Data for the this compound Core Structure (Note: Data is illustrative and may vary based on specific substitution patterns and solvent)
| Carbon Assignment | Chemical Shift (δ) in ppm | DEPT-135 Signal |
|---|---|---|
| C=O | ~165 | Absent |
| Aromatic C-O | ~145 | Absent |
| Aromatic C-N | ~140 | Absent |
| Aromatic C-H | 115-130 | Positive |
| -CH₂- | ~65 | Negative |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxazine ring would likely produce a strong band around 1200-1250 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Carbonyl (C=O) | Stretch | 1680-1720 |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. libretexts.orglibretexts.org In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₈N₂O₂ = 164.16 g/mol ).
The fragmentation of the molecular ion provides a fingerprint that can aid in structural confirmation. chemguide.co.uk Common fragmentation pathways for benzoxazine (B1645224) derivatives may include the loss of small, stable molecules like CO, as well as cleavage of the oxazine ring. nih.govraco.cat The resulting fragment ions are detected and their m/z values are plotted against their relative abundance, with the most abundant ion being designated as the base peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org Molecules with conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the benzene ring and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. youtube.com The position and intensity of these absorption bands are influenced by the specific chromophores present in the molecule and the solvent used for the measurement. ubbcluj.ro
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding how a ligand like 3-amino-2H-1,4-benzoxazin-2-one might interact with a biological target.
While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the general principles of such studies on related benzoxazinone (B8607429) cores can be described. These studies typically involve:
Target Identification: Identifying a specific protein or enzyme receptor that is relevant to a particular disease state.
Binding Site Prediction: Locating the most likely binding site on the receptor.
Docking Simulation: Using algorithms to fit the this compound molecule into the binding site in various conformations.
Scoring and Analysis: Evaluating the binding affinity and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.
For derivatives of the closely related 1,4-benzoxazin-2-one scaffold, molecular docking has been employed to investigate their potential as inhibitors for various enzymes. These studies help in rationalizing the structure-activity relationships and in the design of more potent analogs.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules.
The conformational landscape of this compound is of significant interest. The molecule possesses a degree of flexibility, particularly around the amino group and the heterocyclic ring. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to:
Identify Stable Conformers: Determine the different spatial arrangements of the atoms (conformers) and their relative stabilities.
Calculate Energy Barriers: Compute the energy required for the molecule to transition between different conformations.
These calculations help in understanding which conformations are most likely to be present under different conditions and how the molecule's shape influences its reactivity.
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can:
Identify Intermediates and Transition States: Characterize the short-lived, high-energy structures that connect reactants to products.
Determine Reaction Pathways: Predict the most likely sequence of steps for a given transformation.
Calculate Activation Energies: Quantify the energy barriers that control the reaction rate.
These insights are crucial for optimizing reaction conditions and for designing new synthetic routes.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound, this involves:
Calculating Molecular Descriptors: Using computational methods to quantify various electronic and steric properties of the molecule.
Developing Predictive Models: Creating mathematical models that relate these descriptors to experimentally observed reactivity.
These models can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure. These predictions include:
NMR Chemical Shifts: Calculating the expected signals in Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Frequencies: Predicting the absorption bands in Infrared (IR) and Raman spectra.
Electronic Transitions: Simulating the Ultraviolet-Visible (UV-Vis) spectrum by calculating the energies of electronic excitations.
The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure and conformation.
Applications of 3 Amino 2h 1,4 Benzoxazin 2 One As a Synthetic Building Block and Scaffold
Utility in the Construction of Complex Heterocyclic Systems
The benzoxazinone (B8607429) skeleton is a valuable starting point for generating fused heterocyclic systems. While direct examples employing 3-amino-2H-1,4-benzoxazin-2-one are scarce, the reactivity of related benzoxazinones illustrates the potential. For instance, derivatives of the isomeric 2H-1,4-benzoxazin-3(4H)-one have been used to synthesize fused systems like triazolo nih.govnih.govbenzoxazines and thieno nih.govnih.govbenzoxazines. researchgate.net Research has shown the successful synthesis of complex structures, such as isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives, through multi-step reactions starting from a propargylated benzoxazinone scaffold. nih.gov
Theoretically, the this compound isomer could serve as a unique precursor. The enamine functionality (a nitrogen atom attached to a double bond) is a well-known reactive group, capable of participating in various cycloaddition and condensation reactions. This could allow for the construction of novel fused pyrimidines, pyridines, or other heterocyclic rings by reacting the enamine with suitable diketones, ketoesters, or other bifunctional electrophiles. Furthermore, the lactone ring itself can be opened by nucleophiles, providing another avenue for derivatization and the construction of different scaffolds. raco.catresearchgate.net
Role in Diversity-Oriented Synthesis Programs
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create libraries of structurally diverse small molecules from a common starting material. nih.gov The core principle of DOS involves using a simple scaffold and applying various reaction pathways to generate a wide range of molecular architectures. nih.govfrontiersin.org
Heterocyclic compounds, particularly those containing nitrogen, are central to many DOS programs due to their prevalence in biologically active natural products and synthetic drugs. frontiersin.org Aminoazoles, for example, are used as key reagents in multidirectional reactions to produce diverse chemical structures. frontiersin.org While specific DOS programs centered on this compound are not documented, its structure is well-suited for such an approach.
Starting with this scaffold, chemists could:
Modify the amino group: Acylation, alkylation, or arylation of the C3-amino group could introduce a point of diversity.
Utilize the enamine reactivity: Reactions at the C2 position or participation in cycloadditions could create varied heterocyclic systems.
Functionalize the benzene (B151609) ring: Electrophilic aromatic substitution could add substituents to the aromatic part of the molecule.
This multi-faceted reactivity makes the scaffold a promising candidate for generating libraries of novel compounds for biological screening. nih.gov
Precursor in the Synthesis of Advanced Organic Scaffolds
The benzoxazinone ring system can be considered a masked aminophenol, a valuable synthon in organic chemistry. The lactone ring can be opened under various conditions (e.g., hydrolysis, aminolysis) to reveal new functional groups that can be further manipulated. For example, the aminolysis of 4H-3,1-benzoxazin-4-ones with various amines leads to the formation of quinazolinone derivatives, a different and highly valuable heterocyclic core. raco.catresearchgate.net
Similarly, this compound could act as a precursor to other advanced scaffolds. Ring-opening could lead to N-(2-hydroxyphenyl)diamino acid derivatives, which could be recyclized into different heterocyclic systems. The inherent functionality allows for transformations into other important structures like benzoxazoles or quinoxalines, depending on the reaction conditions and reagents employed. The synthesis of 2-aminobenzoxazoles, for example, can be achieved from o-aminophenols, highlighting the potential of using a benzoxazinone as a protected form of this starting material. acs.org
Participation in Biogenic Pathways
In nature, a class of related compounds known as benzoxazinoids are important secondary metabolites in certain plants, particularly in the grass family (Poaceae). nih.govnih.gov These compounds, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one), play a crucial role in defending the plant against herbivores and pathogens. nih.govmdpi.com
The established biosynthetic pathway for these defense compounds in maize begins with indole-3-glycerol phosphate, an intermediate in tryptophan metabolism. nih.gov A series of enzymatic steps, including oxidations by cytochrome P450 enzymes and subsequent glycosylation, leads to the final benzoxazinoid structures. nih.gov The core of these naturally occurring compounds is the 1,4-benzoxazin-3-one skeleton. researchgate.netwikipedia.org
There is currently no evidence in the reviewed literature to suggest that this compound is a part of these or any other known biogenic pathways. The naturally occurring benzoxazinoids feature a hydroxylated lactam structure (a cyclic amide) rather than an enamine-lactone system. The degradation of DIBOA and DIMBOA in the soil can lead to the formation of aminophenoxazinones, which are different structures altogether. mdpi.com
Future Research Directions for 3 Amino 2h 1,4 Benzoxazin 2 One
Development of Innovative and Sustainable Synthetic Strategies
The development of novel and environmentally benign methods for synthesizing the 1,4-benzoxazinone core is a paramount objective. While traditional methods often involve lengthy procedures or harsh reagents, recent efforts have shifted towards more sustainable practices. nih.govrsc.org Future research will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown promise in reducing reaction times and improving yields for related benzoxazinone (B8607429) derivatives. nih.gov Further exploration of microwave-assisted reactions for the synthesis of 3-amino-2H-1,4-benzoxazin-2-one could lead to more efficient and scalable processes.
Green Solvents and Catalysts: The use of water and other environmentally friendly solvents is a growing trend in synthetic chemistry. rsc.org Investigating water-promoted reactions and the development of recyclable heterogeneous catalysts, such as magnetic nanoparticle-supported catalysts, could significantly reduce the environmental impact of synthesis. mdpi.com
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates can enhance efficiency and reduce waste. Future work could explore one-pot procedures for the construction of the this compound scaffold from readily available starting materials. mdpi.com
A notable sustainable approach involves the metal-free, microwave-assisted nucleophilic aromatic substitution (SNAr) to create 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, which has demonstrated good yields and significantly reduced reaction times. nih.gov
Enhanced Understanding of Mechanistic Aspects of its Reactivity
A deeper comprehension of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research in this area should include:
Kinetic and Spectroscopic Studies: Detailed kinetic analysis and the use of in-situ spectroscopic techniques can provide valuable insights into reaction pathways, intermediates, and transition states.
Isotopic Labeling Experiments: These experiments can help elucidate the movement of atoms and the breaking and forming of bonds during a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: In conjunction with experimental studies, computational methods can model reaction profiles and provide a theoretical framework for understanding the observed reactivity.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique structural features of this compound, including the lactam ring and the amino group, offer a rich landscape for exploring novel chemical reactions. Future investigations are expected to focus on:
Ring-Opening and Ring-Transformation Reactions: Investigating the selective opening of the oxazinone ring could provide access to a variety of functionalized acyclic and alternative heterocyclic structures.
Reactions at the Amino Group: The amino functionality serves as a key handle for derivatization. Exploring a wider range of reactions, such as the formation of amides, sulfonamides, and ureas, can lead to the synthesis of diverse compound libraries. mdpi.com The introduction of a 1,2,3-triazole moiety through this position has already shown promise in modulating biological activity. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful and atom-economical strategy for introducing molecular complexity. nih.govmdpi.com Developing methods for the selective C-H activation of the this compound core would be a significant advancement.
Recent studies have demonstrated the versatility of the benzoxazinone scaffold in undergoing various transformations, including its use as a precursor for the synthesis of multi-substituted indoles and oxazolines. mdpi.com
Advanced Computational Design and Predictive Modeling
Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. For this compound, future computational efforts will likely concentrate on:
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of derivatives with their biological activities, predictive models can be developed to guide the design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound derivatives with biological targets, providing insights into the molecular basis of their activity and aiding in the design of new inhibitors or agonists. nih.govnih.gov For instance, molecular docking has been used to predict the antibacterial potential of related compounds against key bacterial targets. nih.gov
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles and reduced potential for adverse effects. nih.gov
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting binding interactions with biological targets to guide the design of new therapeutic agents. nih.govnih.gov |
| QSAR | Developing models to predict the biological activity of new derivatives based on their chemical structure. |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its interactions with target proteins over time. nih.gov |
| ADME/Tox Prediction | Assessing the drug-likeness and potential toxicity of new compounds in the early stages of development. nih.gov |
Expansion of its Scope as a Versatile Synthetic Scaffold
The 1,4-benzoxazinone core is a privileged scaffold, and future research will undoubtedly continue to expand its utility in the synthesis of complex molecules with diverse applications. researchgate.net Key areas for expansion include:
Natural Product Synthesis: The benzoxazinone motif is present in some natural products. Developing synthetic strategies that utilize this compound as a key building block could provide more efficient routes to these and other structurally related natural products.
Combinatorial Chemistry and Library Synthesis: Leveraging the reactivity of the amino group and other positions on the scaffold, high-throughput synthesis of large libraries of derivatives can be performed to accelerate the discovery of new bioactive compounds.
Development of Functional Materials: The unique electronic and structural properties of the benzoxazinone core suggest its potential application in the development of novel organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com
The hybridization of the 2H-1,4-benzoxazin-3(4H)-one scaffold with other pharmacologically active moieties, such as the 1,2,3-triazole ring, has emerged as a successful strategy in drug design, leading to compounds with enhanced biological activity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-2H-1,4-benzoxazin-2-one, and how do reaction conditions influence yield?
- Answer : The synthesis of benzoxazinone derivatives often involves cyclization of o-aminophenol derivatives with carbonyl compounds. For example, Shridhar et al. (1982) demonstrated a one-pot synthesis of benzoxazinones using aldehydes and ketones under acidic conditions, achieving yields >80% . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically impact yield and purity. GC-MS and NMR should be used to monitor intermediate formation and optimize conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Answer :
- 1H NMR : The amine proton (NH) typically appears as a broad singlet at δ 4.5–5.5 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm. Coupling constants (J = 8–10 Hz) confirm para-substitution patterns .
- 13C NMR : The carbonyl carbon (C=O) appears at δ 160–170 ppm, and the oxazine ring carbons show signals at δ 60–80 ppm .
- MS : Molecular ion peaks ([M+H]+) should align with the molecular formula (C8H8N2O2, m/z 164.07). Fragmentation patterns (e.g., loss of NH2 or CO) validate the core structure .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust inhalation risks .
- Waste Disposal : Neutralize acidic or basic residues before disposal. Incinerate organic waste at >800°C to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?
- Answer : Discrepancies in bioactivity (e.g., antifungal IC50 values) often arise from variations in assay conditions. For example:
- Solvent Effects : DMSO concentrations >1% may inhibit microbial growth, confounding results .
- Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) and validate cell viability via MTT assays .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .
Q. What advanced strategies can improve the regioselectivity of benzoxazinone functionalization?
- Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at the C6 position to steer electrophilic substitution to C7 .
- Catalytic Systems : Use Pd/Cu-mediated cross-coupling to install aryl/alkyl groups at specific positions. For example, Suzuki-Miyaura coupling achieves >90% regioselectivity with boronic acids .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals .
Q. How can the mechanism of antifungal action for this compound be elucidated?
- Answer :
- Enzyme Inhibition Assays : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using UV-Vis spectroscopy .
- Membrane Permeability Studies : Use propidium iodide staining to assess cell membrane disruption via fluorescence microscopy .
- Transcriptomics : RNA-seq of treated vs. untreated Candida albicans identifies differentially expressed genes linked to ergosterol biosynthesis .
Q. What methodologies are recommended for analyzing degradation products of this compound under environmental conditions?
- Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS. Major products include quinazolinones and phenolic derivatives .
- Hydrolysis Pathways : Monitor pH-dependent hydrolysis (pH 2–12) using HPLC. Acidic conditions favor ring-opening to form anthranilic acid derivatives .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
